REACTION_CXSMILES
|
[Br:1]CCBr.[Mg:5].[CH2:6]([Li:10])[CH2:7][CH2:8][CH3:9].CCCCCC.[O:17]1C=CC=C1.CN(CCN(C)C)C.[Mg+2].[Br-:31].[Br-].N1(C2(C#N)CCCCC2)CCCCC1.[NH4+].[Cl-]>CCOCC>[Mg+2:5].[Br-:1].[Br-:31].[Li:10][C:6]1[O:17][CH:9]=[CH:8][CH:7]=1 |f:6.7.8,10.11,13.14.15|
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C1(CCCCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to ambient temperature
|
Type
|
ADDITION
|
Details
|
treated in the following manner
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 10% HCl, and 20% NH4OH
|
Type
|
ADDITION
|
Details
|
is added to the aqueous phase until neutrality
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Mg+2].[Br-].[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Li]C=1OC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1]CCBr.[Mg:5].[CH2:6]([Li:10])[CH2:7][CH2:8][CH3:9].CCCCCC.[O:17]1C=CC=C1.CN(CCN(C)C)C.[Mg+2].[Br-:31].[Br-].N1(C2(C#N)CCCCC2)CCCCC1.[NH4+].[Cl-]>CCOCC>[Mg+2:5].[Br-:1].[Br-:31].[Li:10][C:6]1[O:17][CH:9]=[CH:8][CH:7]=1 |f:6.7.8,10.11,13.14.15|
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C1(CCCCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to ambient temperature
|
Type
|
ADDITION
|
Details
|
treated in the following manner
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 10% HCl, and 20% NH4OH
|
Type
|
ADDITION
|
Details
|
is added to the aqueous phase until neutrality
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on alumina with CH2Cl2 as eluent in order
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Mg+2].[Br-].[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Li]C=1OC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |